molecular formula C13H9BrF2O B7879061 (2-Bromophenyl)(3,5-difluorophenyl)methanol

(2-Bromophenyl)(3,5-difluorophenyl)methanol

Cat. No.: B7879061
M. Wt: 299.11 g/mol
InChI Key: OQTYVEHGTKPINS-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(3,5-difluorophenyl)methanol: is a chemical compound characterized by its unique structure, which includes a bromophenyl group, a difluorophenyl group, and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromophenyl)(3,5-difluorophenyl)methanol typically involves the following steps:

  • Bromination: The starting material, phenol, undergoes bromination to introduce the bromophenyl group.

  • Fluorination: The bromophenyl compound is then subjected to fluorination to add the difluorophenyl group.

  • Methanol Addition: Finally, the methanol group is introduced through a reaction with methanol under specific conditions.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

(2-Bromophenyl)(3,5-difluorophenyl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

  • Substitution: Substitution reactions can replace the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Aldehydes, ketones, and carboxylic acids.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Derivatives with different functional groups replacing bromine or fluorine.

Scientific Research Applications

(2-Bromophenyl)(3,5-difluorophenyl)methanol: has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and interactions with biomolecules.

  • Industry: The compound is utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which (2-Bromophenyl)(3,5-difluorophenyl)methanol exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

(2-Bromophenyl)(3,5-difluorophenyl)methanol: can be compared with other similar compounds, such as:

  • 2-Bromophenol: Lacks the difluorophenyl group.

  • 3,5-Difluorophenol: Lacks the bromophenyl group.

  • Bromophenylmethanol: Lacks the difluorophenyl group.

The uniqueness of this compound lies in its combination of bromophenyl and difluorophenyl groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2-bromophenyl)-(3,5-difluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF2O/c14-12-4-2-1-3-11(12)13(17)8-5-9(15)7-10(16)6-8/h1-7,13,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTYVEHGTKPINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC(=CC(=C2)F)F)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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